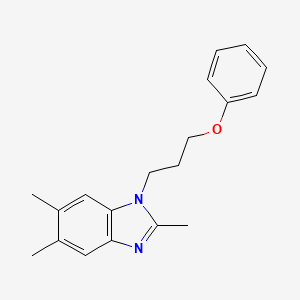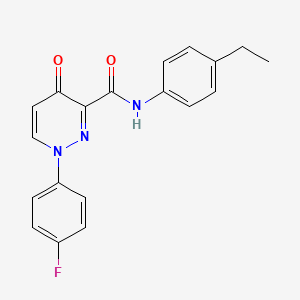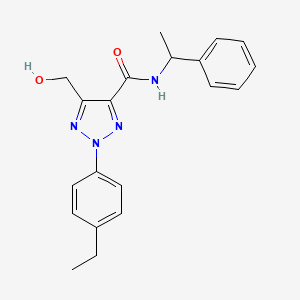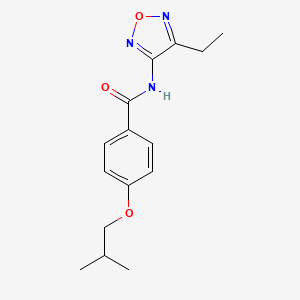![molecular formula C20H18ClN3O4S B11375207 5-chloro-N-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11375207.png)
5-chloro-N-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-CHLORO-N-(2-METHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-CHLORO-N-(2-METHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amines.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
“5-CHLORO-N-(2-METHOXYPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE” could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, modulating their activity. This could involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-CHLORO-2-METHOXYPHENYL-PYRIMIDINE: Lacks the methanesulfonyl and carboxamide groups.
2-METHOXYPHENYL-4-CARBOXAMIDE: Lacks the pyrimidine core and chloro group.
Uniqueness
The presence of the methanesulfonyl group and the specific substitution pattern on the pyrimidine ring might confer unique biological activities or chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C20H18ClN3O4S |
|---|---|
Molekulargewicht |
431.9 g/mol |
IUPAC-Name |
5-chloro-N-(2-methoxyphenyl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H18ClN3O4S/c1-13-6-5-7-14(10-13)12-29(26,27)20-22-11-15(21)18(24-20)19(25)23-16-8-3-4-9-17(16)28-2/h3-11H,12H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
WRJHMGKRXDPYPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11375125.png)
![3,4-dimethoxy-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11375131.png)
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-2-phenoxyacetamide](/img/structure/B11375137.png)

![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11375146.png)
![2-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11375154.png)

![Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate](/img/structure/B11375169.png)


![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11375194.png)
![2-(2,3-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11375201.png)
![Methyl 5'-[2-(4-chloro-3-methylphenoxy)acetamido]-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B11375203.png)
![N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}thiophene-2-carboxamide](/img/structure/B11375206.png)
